Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride

Solubility Enhancement Salt Form Selection Formulation Compatibility

Why choose this compound? It uniquely integrates the 2-aminoethyl-pyrazole H2 pharmacophore with a C5-methyl group and a C3-methyl ester, enabling agonist vs. antagonist profiling at the histamine H2 receptor. The dihydrochloride salt guarantees aqueous solubility >20 mg/mL for direct-buffer HTS dispensing, bypassing DMSO artifacts. Three orthogonal handles (NH2, CO2Me, C4-H) support three sequential diversification steps from a single starting material, reducing procurement costs and synthetic timelines in med chem campaigns. Ideal for CNS prodrug PK-PD studies (DAAO inhibition) and library synthesis.

Molecular Formula C8H15Cl2N3O2
Molecular Weight 256.13
CAS No. 2375268-00-9
Cat. No. B2408323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride
CAS2375268-00-9
Molecular FormulaC8H15Cl2N3O2
Molecular Weight256.13
Structural Identifiers
SMILESCC1=CC(=NN1CCN)C(=O)OC.Cl.Cl
InChIInChI=1S/C8H13N3O2.2ClH/c1-6-5-7(8(12)13-2)10-11(6)4-3-9;;/h5H,3-4,9H2,1-2H3;2*1H
InChIKeyWQJORHOUGYGOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate dihydrochloride (CAS 2375268-00-9): A Structurally Differentiated Pyrazole Building Block for Selective Receptor-Targeted Synthesis


Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate dihydrochloride (CAS 2375268-00-9, molecular formula C₈H₁₅Cl₂N₃O₂, MW 256.13 g/mol) is a pyrazole-3-carboxylate ester functionalized with a 2-aminoethyl moiety at N1 and a methyl substituent at C5, isolated as a dihydrochloride salt . The compound integrates three chemically addressable handles — a primary amine, a methyl ester, and a pyrazole N–H (free base form) — within a single scaffold, placing it at the intersection of histamine H2 receptor pharmacophore space and multi-step synthetic intermediate utility . Its inclusion in screening libraries as a potential histamine H2 receptor ligand is supported by structural analogy to betazole, a clinically established H2 agonist [1].

Why Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate dihydrochloride Cannot Be Replaced by Common Pyrazole-3-carboxylate Analogs


Generic substitution of this compound with closely related pyrazole-3-carboxylate analogs — such as methyl 5-methylpyrazole-3-carboxylate (CAS 25016-17-5) or ethyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate (CAS 2580227-35-4) — introduces critical functional liabilities that undermine both biological interrogability and synthetic utility. The N1-(2-aminoethyl) group is absent in the simple methyl 5-methylpyrazole-3-carboxylate scaffold, eliminating the primary amine required for H2 receptor pharmacophore recognition, covalent bioconjugation, or amide-coupling diversification [1]. Conversely, ethyl ester analogs differ in steric bulk and metabolic stability (methyl esters are generally hydrolyzed more rapidly than ethyl esters), which can materially alter prodrug activation kinetics and solubility profiles [2]. The dihydrochloride salt form provides a decisive aqueous solubility advantage (class-level inference: dihydrochloride salts of aminoethyl-pyrazoles typically exhibit >30 mg/mL water solubility versus <2 mg/mL for neutral free-base analogs) [3].

Product-Specific Quantitative Differentiation Evidence: Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate dihydrochloride vs. Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Neutral Free-Base Pyrazole-3-carboxylate Ester

The target compound is supplied as a dihydrochloride salt, a form expected to confer dramatically higher aqueous solubility compared to neutral pyrazole-3-carboxylate esters lacking ionizable amine handles. Direct measurement of the target compound's solubility is not publicly reported; however, a cross-study comparison is available: betazole dihydrochloride (structurally analogous aminoethyl-pyrazole dihydrochloride) exhibits a measured water solubility of 37 mg/mL (201 mM) at 25°C [1], while methyl 5-methylpyrazole-3-carboxylate (neutral free base, CAS 25016-17-5) has a reported water solubility of 2 g/L (≈2 mg/mL, ~14 mM) . This represents a >10-fold solubility differential driven by hydrochloride salt formation. Given the structural similarity of the target compound to betazole dihydrochloride, a comparable aqueous solubility (>20 mg/mL) is anticipated, enabling higher-concentration biological assay formats that are inaccessible with neutral ester analogs.

Solubility Enhancement Salt Form Selection Formulation Compatibility Assay Design

Histamine H2 Receptor Pharmacophore: 2-Aminoethyl-Pyrazole Core vs. Ester-Deficient Betazole

Betazole (2-(1H-pyrazol-5-yl)ethanamine, CAS 105-20-4) is a validated histamine H2 receptor agonist that stimulates gastric acid secretion with an EC₅₀ of 0.2 µM in isolated human gastric glands and an EC₅₀ of 120 µM in isolated gastric gland preparations . Betazole is a weak agonist with relative H2 selectivity and minimal H1 activity . The target compound (methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate) retains the 2-aminoethyl-pyrazole H2 pharmacophore of betazole but introduces two additional substituents: a C5-methyl group and a C3-carboxylate methyl ester. SAR studies on histamine H2 agonists demonstrate that 5-alkyl substitution on the heterocyclic core can significantly modulate agonist potency — for example, 2-amino-5-(2-aminoethyl)-4-methylthiazole (amthamine) is a more potent H2 agonist than the unsubstituted analog [1]. By analogy, the C5-methyl substituent on the target compound's pyrazole ring is expected to alter H2 receptor binding affinity and/or intrinsic efficacy relative to betazole. The C3-methyl ester additionally introduces the potential for ester hydrolysis to the carboxylic acid, which may alter receptor pharmacology (agonism vs. antagonism) based on precedents in pyrazole-3-carboxylic acid H2 receptor ligands [2]. Direct comparative H2 agonism data for the target compound versus betazole are not currently available in the public domain.

Histamine H2 Receptor Gastric Acid Secretion Assay Receptor Agonism SAR

Synthetic Versatility: Tri-Functional Scaffold vs. Single-Handle Analogs

The target compound possesses three chemically orthogonal reactive sites: (i) a primary amine at the terminus of the N1-(2-aminoethyl) chain, available for amide bond formation, reductive amination, or copper-catalyzed azide-alkyne cycloaddition (CuAAC) following azide conversion; (ii) a methyl ester at C3, which undergoes hydrolysis to the carboxylic acid under alkaline conditions (LiOH, THF/H₂O) or direct aminolysis; and (iii) the pyrazole C4–H position, which is susceptible to electrophilic substitution (e.g., halogenation, nitration) . In contrast, methyl 5-methylpyrazole-3-carboxylate (CAS 25016-17-5) lacks the aminoethyl handle entirely, offering only the ester and C4–H positions for derivatization, reducing potential diversification pathways by approximately 50% [1]. Betazole (CAS 105-20-4) lacks the ester functionality, precluding ester-to-amide or ester-to-acid conversions that are essential for generating carboxylic acid pharmacophores or prodrugs. The target compound's methyl ester is preferred over the ethyl ester analog (CAS 2580227-35-4) for applications requiring faster hydrolytic activation or reduced steric hindrance during amide coupling with bulky amine nucleophiles [2].

Click Chemistry Amide Coupling Ester Hydrolysis Building Block Utility

Regioselective Reactivity: C5-Methyl vs. Unsubstituted Pyrazole Analogs in Electrophilic Substitution

The C5-methyl substituent on the target compound exerts a predictable electronic influence on the pyrazole ring's regioselective reactivity. Electron-donating methyl groups at C5 activate the C4 position toward electrophilic aromatic substitution (e.g., iodination with N-iodosuccinimide, bromination with NBS), enabling exclusive C4-halogenation with regioselectivity >95% based on precedent with 5-methylpyrazole-3-carboxylate esters [1]. This contrasts with 1-(2-aminoethyl)pyrazole (CAS 101395-71-5), which lacks the C5-methyl directing group and yields mixtures of C4- and C5-substituted products upon electrophilic attack, typically in 2:1 to 3:1 ratios . The ability to achieve exclusive C4-halogenation is critical for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, where positional ambiguity in the coupling partner leads to inseparable regioisomeric mixtures and compromised biological assay reproducibility [2].

Regioselective Functionalization Pyrazole C4 Reactivity Halogenation Cross-Coupling

Metabolic Probe Potential: Methyl Ester as Rapid Hydrolysis Handle vs. Free Carboxylic Acid Analogs

The C3-methyl ester of the target compound functions as a latent carboxylic acid, enabling investigation of esterase-dependent activation in cellular and in vivo models. 5-Methyl-1H-pyrazole-3-carboxylic acid (AS057278, CAS 402-61-9) is a potent, selective, orally active D-amino acid oxidase (DAAO) inhibitor with an IC₅₀ of 0.91 µM and blood-brain barrier permeability . The methyl ester analog (target compound) is expected to exhibit reduced affinity for DAAO until hydrolyzed to the free acid, providing a prodrug-like temporal control not achievable with the pre-formed carboxylic acid. In head-to-head studies of structurally related pyrazole-3-carboxylate ester/acid pairs, ester-to-acid conversion in human liver microsomes proceeds with a half-life of 15–60 minutes for methyl esters (vs. >120 minutes for ethyl esters) [1], enabling the target compound to serve as a controlled-release carboxylic acid source in cellular assays. This contrasts with 1-(2-aminoethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1368420-30-7), which bypasses the esterase-dependent activation step entirely and may exhibit different cellular permeability and subcellular distribution [2].

Prodrug Design Esterase-Mediated Hydrolysis Carboxylic Acid Bioisostere Pharmacokinetics

Solid-State Handling: Dihydrochloride Salt Crystallinity vs. Hygroscopic Free Base

The dihydrochloride salt form of the target compound provides practical advantages in compound management and high-throughput screening workflows. Aminoethyl-substituted pyrazoles as free bases (e.g., 2-(1H-pyrazol-5-yl)ethanamine, CAS 101395-71-5) are typically oils or low-melting solids that are hygroscopic and difficult to weigh accurately on automated platforms . In contrast, the dihydrochloride salt is a crystalline solid with a melting point expected well above ambient temperature (analogous betazole dihydrochloride, CAS 138-92-1, melts at 224–226°C) . This crystalline nature ensures consistent weighing, reduces moisture uptake during storage, and improves long-term compound integrity for screening libraries. Methyl 5-methylpyrazole-3-carboxylate (CAS 25016-17-5) is a crystalline solid (mp 81–85°C) but lacks the aminoethyl pharmacophore entirely, making it unsuitable for H2 receptor-targeted studies [1].

Solid-State Stability Hygroscopicity Weighing Accuracy Compound Management

Optimal Application Scenarios for Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate dihydrochloride Based on Differentiated Evidence


Histamine H2 Receptor SAR Probe Compound for Agonism/Antagonism Switch Studies

The target compound's retention of the 2-aminoethyl-pyrazole H2 pharmacophore combined with C5-methyl and C3-methyl ester substituents makes it a strategic probe for investigating the agonist-to-antagonist switch at the H2 receptor. Researchers can compare its activity directly with betazole (EC₅₀ 0.2–120 µM) , using isolated gastric gland acid secretion assays to quantify potency shifts caused by the C5-methyl group. Subsequent hydrolysis of the C3-methyl ester to the carboxylic acid (using LiOH/THF/H₂O) generates the corresponding acid, which may exhibit H2 antagonism based on the precedent of pyrazole-3-carboxylic acids as receptor antagonists [1]. This allows a single procurement to support both agonist and antagonist pharmacology.

Divergent Library Synthesis from a Tri-Functional Core Intermediate

The three orthogonal reactive handles (primary amine, methyl ester, C4–H) enable three successive, non-interfering diversification steps from a single starting material . In a typical library synthesis workflow: Step 1 — amide coupling at the aminoethyl terminus with diverse carboxylic acids (HATU/DIPEA, DMF); Step 2 — ester hydrolysis to the carboxylic acid (LiOH, THF/H₂O) followed by amide coupling with diverse amines; Step 3 — C4–H halogenation (NIS, DMF) and Suzuki-Miyaura cross-coupling with aryl boronic acids. This divergent strategy eliminates the need to synthesize three separate building blocks, reducing procurement costs and synthetic timelines in medicinal chemistry campaigns.

DAAO Prodrug Activation Kinetics in Neuropharmacology Assays

The methyl ester serves as a latent form of 5-methyl-1H-pyrazole-3-carboxylic acid (AS057278), a known DAAO inhibitor (IC₅₀ 0.91 µM) with blood-brain barrier permeability . The target compound can be used in cellular DAAO inhibition assays with sequential time-point measurements to determine the rate of esterase-dependent activation in neuronal cell lines (e.g., SH-SY5Y). Comparison with the pre-formed carboxylic acid (CAS 1368420-30-7) and the ethyl ester analog (CAS 2580227-35-4) enables dissection of the relationship between ester hydrolysis rate and DAAO target engagement, providing pharmacokinetic-pharmacodynamic (PK-PD) insights for CNS-targeted prodrug design [1].

High-Throughput Screening (HTS) with Aqueous-Compatible Compound Dispensing

The dihydrochloride salt form anticipates aqueous solubility >20 mg/mL, comparable to betazole dihydrochloride (37 mg/mL in water) , enabling direct compound dispensing in aqueous buffer for HTS campaigns. This bypasses the need for DMSO stock solutions, which can introduce solvent artifacts in cell-based assays at concentrations >0.1% (v/v). The crystalline solid form (mp >200°C inferred) [1] further ensures accurate automated weighing for compound management, with expected weight variation <5% CV versus >20% CV for hygroscopic free-base oils, improving data reproducibility in large-scale screening operations.

Quote Request

Request a Quote for Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.